molecular formula C8H6ClN5O B11884200 3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol

3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol

Cat. No.: B11884200
M. Wt: 223.62 g/mol
InChI Key: GEIZKANDVQQZNH-UHFFFAOYSA-N
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Description

3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyrazole with propargyl alcohol under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the amino group can produce a nitro derivative .

Scientific Research Applications

3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for different kinases. This makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C8H6ClN5O

Molecular Weight

223.62 g/mol

IUPAC Name

3-(6-amino-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C8H6ClN5O/c9-6-5-4(2-1-3-15)13-14-7(5)12-8(10)11-6/h15H,3H2,(H3,10,11,12,13,14)

InChI Key

GEIZKANDVQQZNH-UHFFFAOYSA-N

Canonical SMILES

C(C#CC1=C2C(=NN1)N=C(N=C2Cl)N)O

Origin of Product

United States

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